molecular formula C15H21Cl2NO2 B4630016 4-(2,4-dichlorophenoxy)-N-pentylbutanamide

4-(2,4-dichlorophenoxy)-N-pentylbutanamide

Cat. No.: B4630016
M. Wt: 318.2 g/mol
InChI Key: BTKDVACTUJJBTI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. This compound is structurally characterized by the presence of a dichlorophenoxy group attached to a butanamide backbone. It is primarily used in agricultural settings for its herbicidal properties, targeting broadleaf weeds while leaving grasses relatively unaffected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with pentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of hormonal pathways.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide involves its uptake by plant cells, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the target weed. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.

Comparison with Similar Compounds

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is compared with other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Similar in structure but differs in the side chain, leading to variations in herbicidal activity and selectivity.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Contains an additional chlorine atom, which affects its environmental persistence and toxicity.

    Mecoprop (MCPP): A related compound with a methyl group, used for selective weed control in turf and lawns.

The uniqueness of this compound lies in its specific structural modifications that enhance its herbicidal efficacy and reduce its environmental impact compared to other similar compounds.

Biological Activity

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is an organic compound characterized by a complex structure that includes a dichlorophenoxy group and a butanamide moiety. This compound has garnered attention due to its significant biological activity, particularly in enzyme studies and potential therapeutic applications. Its molecular formula is C19H24Cl2N2OC_{19}H_{24}Cl_2N_2O, with a molecular weight of approximately 497.4 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction : This compound acts as a biochemical probe, interacting selectively with various enzymes and receptors, potentially modulating specific biochemical pathways.
  • Binding Affinity : The presence of sulfonyl and fluorophenyl groups enhances its binding affinity and specificity, suggesting that it may have therapeutic applications in treating various diseases.

The interaction of this compound with biological targets primarily involves:

  • Selective Binding : The compound's structural components allow it to bind selectively to enzymes, which may lead to modulation of their activity.
  • Biochemical Pathway Modulation : By influencing enzyme activity, this compound can alter metabolic pathways, potentially offering therapeutic benefits in various conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of this compound:

Compound NameStructure FeaturesPrimary Use
This compoundContains a dichlorophenoxy group and butanamide moietyPotential therapeutic agent
2,4-Dichlorophenoxyacetic AcidChlorinated phenoxy derivativeSystemic herbicide
2-Methyl-4-chlorophenoxyacetic AcidMethylated phenoxy derivativeHerbicide
2,4,5-Trichlorophenoxyacetic AcidContains three chlorine atomsHerbicide with dioxin concerns

This table illustrates the distinct properties of this compound compared to other phenoxy compounds, particularly regarding its potential therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Enzyme Studies : Investigations have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. These studies suggest that it could serve as a lead compound for developing new therapeutics targeting metabolic disorders.
  • Pharmacological Potential : The unique structural attributes contribute to its pharmacological potential. Further studies are needed to explore its efficacy in vivo and its safety profile.
  • Toxicological Considerations : While the compound shows promise, it is essential to evaluate its toxicity, especially given the historical context of similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been associated with various health risks .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-2-3-4-9-18-15(19)6-5-10-20-14-8-7-12(16)11-13(14)17/h7-8,11H,2-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDVACTUJJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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